3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
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Overview
Description
3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a keto group attached to a pyrimidine ring, along with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine or its derivatives under acidic or basic conditions.
Introduction of Functional Groups: The amino, methyl, and keto groups are introduced through selective functionalization reactions. For example, the methyl group can be introduced via alkylation, while the keto group can be introduced through oxidation reactions.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-oxopyrimidine: Lacks the propanoic acid side chain.
3-(2-amino-4-methyl-5-oxopyrimidin-1(6H)-yl)propanoic acid: Similar structure but with a different position of the keto group.
3-(2-amino-4-methyl-6-hydroxypyrimidin-1(6H)-yl)propanoic acid: Contains a hydroxyl group instead of a keto group.
Uniqueness
3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of a propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-4-6(12)11(8(9)10-5)3-2-7(13)14/h4H,2-3H2,1H3,(H2,9,10)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPYUHTWJOBGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300064 |
Source
|
Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19675-50-4 |
Source
|
Record name | 19675-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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